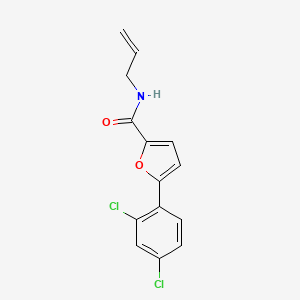
N-allyl-5-(2,4-dichlorophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-5-(2,4-dichlorophenyl)-2-furamide, also known as GW 501516, is a selective agonist of PPARδ (peroxisome proliferator-activated receptor delta) that is commonly used in scientific research. PPARδ is a nuclear receptor that regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. GW 501516 has gained popularity in the scientific community due to its potential applications in various fields, including sports performance enhancement, cardiovascular disease, and cancer research.
Mecanismo De Acción
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 exerts its effects by activating the PPARδ pathway, which regulates the expression of genes involved in energy metabolism, inflammation, and cell proliferation. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake, which results in improved metabolic efficiency and increased endurance. Additionally, activation of PPARδ has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to have several biochemical and physiological effects in animal models. In one study, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 was shown to increase fatty acid oxidation and reduce glucose levels in the liver. In another study, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function in skeletal muscle. Additionally, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in lab experiments include its selectivity for PPARδ, its well-characterized mechanism of action, and its potential applications in various fields of research. However, there are also limitations to using N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516, including its high cost and potential for off-target effects. Additionally, the use of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in animal models may not accurately reflect its effects in humans.
Direcciones Futuras
There are several future directions for research involving N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516, including the development of more selective PPARδ agonists, the investigation of its effects on other metabolic pathways, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to determine the long-term safety and efficacy of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 in humans.
Métodos De Síntesis
The synthesis of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 involves several steps, including the protection of the furan ring, the introduction of the allyl group, and the final deprotection step. The most commonly used method for the synthesis of N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 involves the reaction of 2,4-dichlorophenylhydrazine with furan-2-carboxylic acid, followed by the protection of the furan ring using a tert-butyldimethylsilyl (TBDMS) group and the introduction of the allyl group using allyl bromide. The final step involves the deprotection of the TBDMS group using tetra-n-butylammonium fluoride (TBAF).
Aplicaciones Científicas De Investigación
N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been extensively studied for its potential applications in various fields of scientific research. In sports performance enhancement, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to increase endurance and improve metabolic efficiency by activating the PPARδ pathway. In cardiovascular disease research, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to improve lipid profiles and reduce inflammation in animal models. In cancer research, N-allyl-5-(2,4-dichlorophenyl)-2-furamide 501516 has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-N-prop-2-enylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-2-7-17-14(18)13-6-5-12(19-13)10-4-3-9(15)8-11(10)16/h2-6,8H,1,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDPKDDXXLOVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6116736 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-isopropyl-5-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5113956.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5113963.png)
![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)
![2-[3-(2-fluorophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5113996.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide](/img/structure/B5114028.png)
![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5114030.png)
![3-(4-chlorophenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5114038.png)
![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114040.png)